N1-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide
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Overview
Description
The compound is a derivative of imidazo[2,1-b]thiazole . Imidazo[2,1-b]thiazoles are a class of compounds that have been studied for their potential pharmaceutical applications .
Synthesis Analysis
Imidazo[2,1-b]thiazoles can be synthesized from 2-bromo-4-nitroimidazole via heating with substituted thiiranes and diisopropylethylamine . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis
The molecular structure of imidazo[2,1-b]thiazoles provides additional opportunities to use them as catalysts in asymmetric synthesis .Chemical Reactions Analysis
The reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions: the product was formed upon heating the reagent mixture in PhH for 2–4 h, and the type of product depended on the structure of the starting reagents .Physical And Chemical Properties Analysis
The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum of a related compound, 1-phenyl-2-(6-phenyl-5,6-dihydroimidazo[2,1-b]thiazol-6-yl)ethanone, have been reported .Scientific Research Applications
- Studies suggest that it may interfere with cancer cell growth, inhibit angiogenesis, or modulate signaling pathways involved in tumor progression .
- Investigations have focused on its ability to inhibit viral replication or entry, potentially combating infections caused by RNA or DNA viruses .
- Researchers have examined whether this compound can act as an antioxidant, scavenging free radicals and protecting cells from damage .
- It may influence immune responses, making it relevant for autoimmune diseases or immunodeficiency conditions .
- Investigations have explored whether this compound exhibits activity against Mycobacterium tuberculosis, the causative agent of tuberculosis .
Anticancer Potential
Antiviral Activity
Antioxidant Properties
Immunomodulation
Tuberculostatic Potential
Antipyretic and Anti-Inflammatory Effects
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Similar compounds have shown potential as anticancer agents . The targets of these compounds are often proteins or enzymes that play crucial roles in cell proliferation and survival.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and the biochemical pathways it affects. For example, if the compound targets a protein involved in cell proliferation, its action could result in decreased cell proliferation. This could potentially lead to a reduction in tumor growth if the compound is used as an anticancer agent .
properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]-N'-(4-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2S/c16-10-1-3-11(4-2-10)18-14(22)13(21)17-6-5-12-9-20-7-8-23-15(20)19-12/h1-4,9H,5-8H2,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDXPKLDGBHZHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)CCNC(=O)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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